5-Oxopentane-1,1-diyl diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

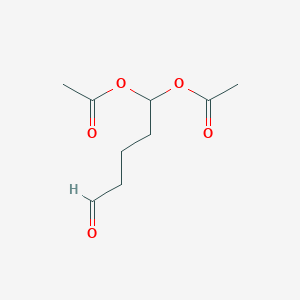

5-Oxopentane-1,1-diyl diacetate is an aliphatic diacetate ester featuring a five-carbon chain with a ketone group at the 5-position and two acetate moieties at the terminal 1,1-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxopentane-1,1-diyl diacetate typically involves the acetylation of 5-oxopentane-1,2,5-triol. One common method includes the use of vinyl acetate and Candida antarctica lipase B (Novozym 435) in tetrahydrofuran (THF) at 25°C. This reaction selectively acetylates the primary alcohols at the C-1 and C-5 positions over the secondary alcohol at the C-2 position .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Oxopentane-1,1-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Dichromic acid is commonly used for the oxidation of this compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Reagents like methanol in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The major product is 5-hydroxy-4-oxopentyl acetate.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Biochemical Research

5-Oxopentane-1,1-diyl diacetate is used as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in:

- Pharmaceutical Development : It serves as a precursor for synthesizing drugs that target specific biological pathways, including anti-inflammatory agents and anticancer drugs.

- Enzyme Inhibitors : Research indicates that derivatives may act as inhibitors for certain enzymes involved in metabolic pathways.

Material Science

The compound's properties make it suitable for applications in material science:

- Polymer Production : It can be employed in the synthesis of polymers with specific thermal and mechanical properties, enhancing material performance in various applications.

- Coatings and Adhesives : Its chemical structure allows it to be used in formulations for coatings that require durability and resistance to environmental factors.

Food Industry

This compound may have applications as a food additive or flavoring agent due to its esters' pleasant aroma and taste. Regulatory bodies are assessing its safety for use in food products.

Case Study 1: Pharmaceutical Applications

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their efficacy as anti-inflammatory agents. The results demonstrated that certain modifications increased potency against specific inflammatory markers, suggesting potential therapeutic uses.

Case Study 2: Material Development

A research group investigated the use of this compound in developing biodegradable polymers. The study found that incorporating this compound improved the mechanical strength and biodegradability of the resulting materials compared to traditional petroleum-based polymers.

Mechanism of Action

The mechanism of action of 5-oxopentane-1,1-diyl diacetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include the regulation of metabolic processes and the modulation of enzyme activities .

Comparison with Similar Compounds

Structural Analogues

Oxybis(2-hydroxypropan-3,1-diyl) Diacetate (Compound 2)

- Structure : Contains a central oxygen atom and hydroxy groups, forming a branched oligoglycerol backbone.

- Synthesis : Chemo-enzymatic methods yield high regioselectivity, as described in .

- Applications : Used in synthesizing hydrophilic polymers or drug delivery systems due to its biocompatibility .

(1E,1'E)-(1,3-Phenylene)bis(ethene-2,1-diyl) Diacetate

- Structure : Aromatic backbone with conjugated double bonds and terminal acetates.

- Physical Properties : Molecular weight 246.26 g/mol, melting point 100.8–102.0°C, synthesized via continuous flow methods (64% yield) .

- Reactivity : The aromatic core enables π-π interactions, enhancing thermal stability compared to aliphatic analogs.

Diethyl 2,2'-[((1E,1'E)-Cyclohexane-1,4-diyl)bis(azanylylidene)]diacetate

- Structure : Schiff base with a cyclohexane spacer and hydrogen-bonding motifs.

- Crystallography : Exhibits C–H···O hydrogen bonding, influencing solubility and solid-state packing .

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Synthesis Method | Applications |

|---|---|---|---|---|---|---|

| 5-Oxopentane-1,1-diyl diacetate* | C₉H₁₄O₅ | ~202.2 (estimated) | N/A | Ketone, Acetates | Likely esterification | Polymer intermediates |

| (1E,1'E)-(1,3-Phenylene)bis(ethene diacetate | C₁₄H₁₄O₄ | 246.26 | 100.8–102.0 | Aromatic, Acetates | Continuous flow synthesis | Organic electronics |

| Oxybis(2-hydroxypropan-3,1-diyl) diacetate | C₁₀H₁₆O₈ | 288.23 | N/A | Hydroxy, Acetates | Chemo-enzymatic synthesis | Biocompatible polymers |

*Estimated data based on structural analogs.

Reactivity and Stability

- This compound : The ketone group may render it susceptible to nucleophilic attack (e.g., in hydrolysis or condensation reactions), unlike aromatic diacetates. Its aliphatic chain could reduce thermal stability compared to rigid phenylene derivatives .

- Phenylene-Based Diacetates : Aromatic conjugation stabilizes the structure, enabling higher melting points and resistance to thermal degradation.

Biological Activity

Chemical Structure and Properties

5-Oxopentane-1,1-diyl diacetate, with the molecular formula C9H14O5, is an organic compound categorized as a diester derivative of 5-oxopentane. It features two acetate groups attached to the 1,1-diyl positions. This compound is notable for its unique structural properties and potential biological activities, making it a subject of interest in various fields including chemistry, biology, and medicine.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been observed to inhibit certain enzymes by binding to their active sites, which may regulate metabolic processes and modulate enzyme activities. This mechanism suggests potential therapeutic applications in various medical fields.

Research Findings

Recent studies have explored the compound's biological interactions and effects:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to metabolic pathways. For instance, it can affect the activity of dehydrogenases and other metabolic enzymes, which could be beneficial in managing metabolic disorders.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. The IC50 values suggest moderate effectiveness in selectively targeting malignant cells while sparing normal cells .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

- Study on Cancer Cell Lines : In a study investigating its cytotoxic effects on breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates a significant potential for further development as an anticancer agent.

- Enzyme Activity Modulation : Another study focused on its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucocorticoid metabolism. The results showed that this compound could reduce enzyme activity by up to 40% at concentrations around 50 µM, highlighting its potential in managing conditions like obesity and diabetes .

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and reactivity. Its selective acetylation allows for distinct interactions with biological molecules that are not observed in similar compounds. This specificity enhances its potential applications in both research and industrial contexts.

Properties

CAS No. |

142564-05-4 |

|---|---|

Molecular Formula |

C9H14O5 |

Molecular Weight |

202.20 g/mol |

IUPAC Name |

(1-acetyloxy-5-oxopentyl) acetate |

InChI |

InChI=1S/C9H14O5/c1-7(11)13-9(14-8(2)12)5-3-4-6-10/h6,9H,3-5H2,1-2H3 |

InChI Key |

QREFRHPMXADUMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCCC=O)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.